1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
This compound is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a thiophen-2-ylmethyl substituent. The dihydrobenzodioxin group contributes to π-conjugation and electron-rich properties, while the thiophene substituent introduces sulfur-containing heterocyclic character, which may influence solubility and electronic interactions.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-17-8-12(20-18(23)19-10-14-2-1-7-26-14)11-21(17)13-3-4-15-16(9-13)25-6-5-24-15/h1-4,7,9,12H,5-6,8,10-11H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALFOEMESRKDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into functional groups that are known to influence its biological activity:
- Dihydrobenzo[b][1,4]dioxin moiety : This part of the molecule is known for its role in various biological processes, including potential antioxidant properties.
- Pyrrolidinone ring : The presence of a pyrrolidinone can enhance the compound's activity by influencing receptor interactions.
- Thiophenyl group : This aromatic system may contribute to the compound's ability to interact with biological targets.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 342.4 g/mol.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress. The dihydrobenzo[d]dioxin component is particularly noted for its antioxidant properties.
- Enzyme Inhibition : The urea moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways involved in disease processes.
- Receptor Modulation : The thiophenyl group may enhance binding affinity to various receptors, including those involved in neuropharmacology and cancer biology.
Therapeutic Potential
Research indicates that compounds structurally related to this urea derivative exhibit:
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : Similar compounds have been tested against bacterial strains, showing significant inhibition at micromolar concentrations.
- Neuroprotective Effects : Certain analogs have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Example Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of urea derivatives similar to the target compound. It was found that these derivatives inhibited tumor growth in vitro and in vivo models of breast cancer, with IC50 values ranging from 5 to 20 µM depending on the specific structure and substituents present .
Example Study 2: Antimicrobial Efficacy
In another investigation, a series of thiophenyl urea compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited MIC values as low as 32 µg/mL, demonstrating promising antimicrobial properties .
Example Study 3: Neuroprotective Effects
Research has also focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. These studies highlighted the ability of these compounds to reduce cell death and improve cell viability significantly .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea ()
- Structural Differences : The p-tolyl group replaces the thiophen-2-ylmethyl substituent.
- The methyl group on p-tolyl may enhance lipophilicity compared to the thiophene’s heteroaromatic ring.
- Applications : Urea derivatives with p-tolyl groups are often explored as kinase inhibitors or antimicrobial agents due to their balanced hydrophobicity .
Thiourea Analogs ()
- Example : 1-(4-Chloro-6-methyl-pyrimidin-2-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiourea (S17).
- Key Differences : Thiourea (C=S) vs. urea (C=O) backbone.
- Implications :
Isoxazole- and Pyridine-Based Ureas ()
- Examples : Compounds 15a–c () and 7a–d ().
- Structural Contrasts: These feature isoxazole, pyridine, or tetrahydrobenzo[b]thiophene cores instead of pyrrolidinone.
- Tetrahydrobenzo[b]thiophene derivatives () offer sulfur-mediated redox activity, distinct from the dihydrobenzodioxin’s oxygen-rich system .
Dihydrobenzodioxin-Containing Amines ()
- Examples : Compounds 16–24 (e.g., 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine).
- Key Differences : Amine vs. urea functional groups.
- Implications: Amines are more basic and prone to protonation at physiological pH, affecting membrane permeability. Ureas, with dual hydrogen-bond donors, may exhibit stronger target binding in enzyme inhibition contexts .
Q & A
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
The synthesis involves multi-step reactions, including cyclization of intermediates, alkylation, and urea coupling. Key steps include:
- Formation of the pyrrolidinone core via cyclization under controlled temperatures (80–100°C) and inert atmospheres (argon/nitrogen) to prevent oxidation .
- Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions, monitored by thin-layer chromatography (TLC) .
- Final urea bond formation using isocyanate derivatives, requiring anhydrous conditions .
Characterization Methods :
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm structural integrity | Chemical shifts (δ) for pyrrolidinone (δ ~2.5–3.5 ppm), thiophene protons (δ ~6.5–7.5 ppm) |
| HRMS | Verify molecular weight | Accuracy within ±0.001 Da |
| IR Spectroscopy | Identify functional groups | Urea C=O stretch (~1640–1680 cm⁻¹) |
Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological testing?
Purity is validated via:
- HPLC : ≥95% purity using reverse-phase C18 columns (gradient: 10–90% acetonitrile in water) .
- Melting Point Analysis : Sharp melting range (±2°C) to confirm crystallinity . Discrepancies in spectral data (e.g., unexpected NMR peaks) require column chromatography (silica gel, ethyl acetate/hexane) for purification .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions and predict bioactivity?
Quantum chemical calculations (e.g., DFT) and molecular docking are used to:
- Predict optimal reaction pathways (e.g., activation energies for cyclization steps) .
- Simulate PARP1 inhibition by analyzing hydrogen bonding between the urea group and catalytic residues (e.g., Glu988, Tyr907) . Example Workflow :
- Use Gaussian09 for transition-state optimization.
- Dock the compound into PARP1 (PDB: 4UND) using AutoDock Vina .
- Validate predictions with in vitro enzymatic assays (IC₅₀ < 1 µM target) .
Q. How to resolve contradictions in bioactivity data across cell lines or animal models?
Contradictions arise due to off-target effects or metabolic instability. Strategies include:
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the urea bond in liver microsomes) .
- Selectivity Screening : Kinase panels or proteome-wide profiling to exclude non-PARP targets .
- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability (%F) in rodents to refine dosing .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
Use factorial design (DoE) to systematically vary substituents and measure effects:
| Factor | Levels Tested | Response Metric |
|---|---|---|
| Thiophene position | 2- vs. 3-substitution | PARP1 IC₅₀ |
| Pyrrolidinone substituents | Electron-withdrawing (NO₂) vs. donating (OCH₃) | Solubility (logP) |
- Statistical Analysis : ANOVA to identify significant factors (p < 0.05) .
- Follow-Up : Synthesize top candidates (e.g., 3-thiophene analog) for in vivo efficacy .
Methodological Considerations
Q. How to mitigate side reactions during urea bond formation?
Common issues include isocyanate dimerization or hydrolysis. Solutions:
- Use dry solvents (e.g., DMF stored over molecular sieves).
- Add isocyanate slowly (<0.5 mL/min) at 0°C to minimize exothermic side reactions .
- Monitor reaction progress via FTIR (disappearance of NCO peak at ~2270 cm⁻¹) .
Q. What in vitro assays best prioritize compounds for in vivo testing?
Tiered screening approach:
- PARP1 Enzymatic Assay : Fluorescent NAD⁺ depletion assay (Zʹ-factor >0.5) .
- Cytotoxicity : MTT assay in BRCA-mutated vs. wild-type cell lines (e.g., MDA-MB-436 vs. MCF7) .
- Synergy Studies : Combination with temozolomide; calculate combination index (CI < 1 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
